4-methyl-5-(5-propylthien-3-yl)-4H-1,2,4-triazole-3-thiol

CAS No.: 588687-53-0

Cat. No.: VC3845436

Molecular Formula: C10H13N3S2

Molecular Weight: 239.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 588687-53-0 |

|---|---|

| Molecular Formula | C10H13N3S2 |

| Molecular Weight | 239.4 g/mol |

| IUPAC Name | 4-methyl-3-(5-propylthiophen-3-yl)-1H-1,2,4-triazole-5-thione |

| Standard InChI | InChI=1S/C10H13N3S2/c1-3-4-8-5-7(6-15-8)9-11-12-10(14)13(9)2/h5-6H,3-4H2,1-2H3,(H,12,14) |

| Standard InChI Key | DFYDAAZTFNFVLW-UHFFFAOYSA-N |

| SMILES | CCCC1=CC(=CS1)C2=NNC(=S)N2C |

| Canonical SMILES | CCCC1=CC(=CS1)C2=NNC(=S)N2C |

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Structure

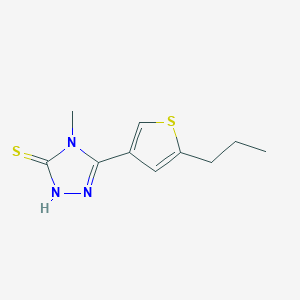

The systematic IUPAC name for this compound is 4-methyl-3-(5-propylthiophen-3-yl)-1H-1,2,4-triazole-5-thione, reflecting its substitution pattern. The structure comprises a 1,2,4-triazole ring substituted at positions 3 and 4 with a thione group and a methyl group, respectively. The 5-propylthien-3-yl moiety is attached to position 5 of the triazole core, introducing a thiophene ring with a propyl chain .

Table 1: Key Identifiers of 4-Methyl-5-(5-Propylthien-3-yl)-4H-1,2,4-Triazole-3-Thiol

| Property | Value |

|---|---|

| CAS Number | 588687-53-0 |

| Molecular Formula | |

| Molecular Weight | 239.36 g/mol |

| SMILES | CCCCC1=CC(=CS1)C2=NNC(=S)N2C |

| InChIKey | DFYDAAZTFNFVLW-UHFFFAOYSA-N |

| Canonical SMILES | CCCCC1=CC(=CS1)C2=NNC(=S)N2C |

| PubChem CID | 5013939 |

The thiophene ring contributes to the compound’s aromaticity, while the propyl chain enhances lipophilicity, potentially influencing its pharmacokinetic properties .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 4-methyl-5-(5-propylthien-3-yl)-4H-1,2,4-triazole-3-thiol involves multi-step reactions, typically starting with the preparation of substituted thiophene precursors. According to VulcanChem, the process may include:

-

Thiophene Functionalization: Introduction of a propyl group at the 5-position of thiophene via alkylation or Friedel-Crafts acylation.

-

Triazole Formation: Cyclization of thiosemicarbazide intermediates under acidic or basic conditions to form the 1,2,4-triazole ring.

-

Thiolation: Oxidation or sulfurization steps to introduce the thione group at position 3 .

A representative synthesis could involve the reaction of 5-propylthiophene-3-carbaldehyde with thiosemicarbazide, followed by cyclization in the presence of phosphoryl chloride ().

Purification and Characterization

Post-synthesis, the compound is purified via recrystallization or column chromatography. Analytical techniques such as NMR (, ), IR spectroscopy, and mass spectrometry are employed to confirm structural integrity. High-performance liquid chromatography (HPLC) ensures purity, critical for pharmacological applications .

Physicochemical Properties

Thermodynamic and Physical Parameters

The compound exhibits a density of and a boiling point of at standard atmospheric pressure. Its flash point of classifies it as combustible, necessitating careful handling .

Table 2: Physicochemical Properties

| Property | Value | Method/Source |

|---|---|---|

| Density | Experimental | |

| Boiling Point | At 760 mmHg | |

| Flash Point | Closed-cup | |

| Solubility | Low in water; soluble in DMSO | Estimated |

Spectroscopic Features

-

IR Spectroscopy: Strong absorption bands at (S-H stretch) and (C=N stretch).

-

NMR: NMR signals for the propyl chain () and thiophene protons () .

Industrial and Research Applications

Pharmaceutical Development

The compound serves as a scaffold for designing antimicrobial and anticancer agents. Modifications to the propyl chain or thiophene moiety could enhance bioavailability or target specificity .

Agrochemical Use

In agrochemistry, triazole derivatives are employed as fungicides. The thienyl group’s lipophilicity may improve penetration into plant tissues, offering protection against phytopathogens .

Material Science

The conjugated system of thiophene and triazole rings suggests potential in organic electronics, such as semiconductors or light-emitting diodes (LEDs) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume